molecular formula C16H14ClN3O2S B14211059 5-[(Benzenesulfonyl)(chloro)methyl]-3-phenyl-2,5-dihydro-1,2,4-triazine CAS No. 831218-42-9

5-[(Benzenesulfonyl)(chloro)methyl]-3-phenyl-2,5-dihydro-1,2,4-triazine

Cat. No.: B14211059
CAS No.: 831218-42-9
M. Wt: 347.8 g/mol
InChI Key: WJQNDXJVPRRMIW-UHFFFAOYSA-N
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Description

5-[(Benzenesulfonyl)(chloro)methyl]-3-phenyl-2,5-dihydro-1,2,4-triazine is a complex organic compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of a benzenesulfonyl group, a chloro group, and a triazine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Benzenesulfonyl)(chloro)methyl]-3-phenyl-2,5-dihydro-1,2,4-triazine typically involves the reaction of benzenesulfonyl chloride with appropriate triazine derivatives under controlled conditions. One common method includes the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform, at temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using benzenesulfonyl chloride and triazine derivatives. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over temperature and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

5-[(Benzenesulfonyl)(chloro)methyl]-3-phenyl-2,5-dihydro-1,2,4-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonothioates, depending on the nucleophile used in the substitution reactions .

Mechanism of Action

The mechanism of action of 5-[(Benzenesulfonyl)(chloro)methyl]-3-phenyl-2,5-dihydro-1,2,4-triazine involves its interaction with nucleophilic sites in biological molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with amino, hydroxyl, or thiol groups in proteins and enzymes, leading to inhibition or modification of their activity . This reactivity makes it a valuable tool in biochemical studies and drug design.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Benzenesulfonyl)(chloro)methyl]-3-phenyl-2,5-dihydro-1,2,4-triazine is unique due to the presence of the triazine ring, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides. This structural feature allows for a broader range of applications in synthesis and research .

Properties

CAS No.

831218-42-9

Molecular Formula

C16H14ClN3O2S

Molecular Weight

347.8 g/mol

IUPAC Name

5-[benzenesulfonyl(chloro)methyl]-3-phenyl-2,5-dihydro-1,2,4-triazine

InChI

InChI=1S/C16H14ClN3O2S/c17-15(23(21,22)13-9-5-2-6-10-13)14-11-18-20-16(19-14)12-7-3-1-4-8-12/h1-11,14-15H,(H,19,20)

InChI Key

WJQNDXJVPRRMIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C=NN2)C(S(=O)(=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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